2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one
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Overview
Description
2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one is a heterocyclic compound that features a thiazole ring fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of water as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with a wide range of biological activities.
Isoindole: Known for its use in the synthesis of various pharmaceuticals.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share a similar fused ring structure and have been studied for their biological activities.
Uniqueness
2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one is unique due to its specific combination of a thiazole ring fused with an isoindole structure. This fusion imparts distinct chemical and biological properties that are not observed in simpler thiazole or isoindole compounds.
Properties
IUPAC Name |
2,2,9b-trimethyl-3H-[1,3]thiazolo[2,3-a]isoindol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-12(2)8-14-11(15)9-6-4-5-7-10(9)13(14,3)16-12/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUZHNNQTTYHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=O)C3=CC=CC=C3C2(S1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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